3-(4-Hydroxybutyl)benzoic acid 3-(4-Hydroxybutyl)benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC14117682
InChI: InChI=1S/C11H14O3/c12-7-2-1-4-9-5-3-6-10(8-9)11(13)14/h3,5-6,8,12H,1-2,4,7H2,(H,13,14)
SMILES:
Molecular Formula: C11H14O3
Molecular Weight: 194.23 g/mol

3-(4-Hydroxybutyl)benzoic acid

CAS No.:

Cat. No.: VC14117682

Molecular Formula: C11H14O3

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Hydroxybutyl)benzoic acid -

Specification

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
IUPAC Name 3-(4-hydroxybutyl)benzoic acid
Standard InChI InChI=1S/C11H14O3/c12-7-2-1-4-9-5-3-6-10(8-9)11(13)14/h3,5-6,8,12H,1-2,4,7H2,(H,13,14)
Standard InChI Key DOGNGMMUYIBREE-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)C(=O)O)CCCCO

Introduction

Structural and Chemical Properties of Benzoic Acid Derivatives

Core Structural Features

Benzoic acid derivatives are characterized by a benzene ring substituted with a carboxylic acid group (-COOH) and additional functional groups. For example:

  • 3-(4-Hydroxyphenoxy)benzoic acid (PubChem CID: 161852) features a phenoxy group at the third position and a hydroxyl group at the para position of the phenoxy substituent . Its molecular formula is C13H10O4\text{C}_{13}\text{H}_{10}\text{O}_4, with a molecular weight of 230.22 g/mol .

  • 4-(4-Hydroxybutyl)benzoic acid methyl ester (CAS: 123910-88-3) includes a hydroxybutyl chain at the para position of the benzoic acid methyl ester, with a molecular formula of C12H16O3\text{C}_{12}\text{H}_{16}\text{O}_3 and a molecular weight of 208.25 g/mol .

These compounds exhibit distinct physicochemical properties due to variations in substituent positioning and functional groups. For instance, the hydroxybutyl chain in 4-(4-hydroxybutyl)benzoic acid methyl ester introduces steric effects and hydrogen-bonding capacity, influencing solubility and reactivity .

Synthesis Methodologies

Enzymatic Cascades for 4-Hydroxybenzoic Acid Production

A CoA-free multi-enzyme cascade in Escherichia coli has been developed to synthesize 4-hydroxybenzoic acid (4HBA) from L-tyrosine . Key enzymes include:

  • L-amino acid deaminase (Proteus mirabilis)

  • Hydroxymandelate synthase (Amycolatopsis orientalis)

  • Mandelate dehydrogenase and benzoylformate decarboxylase (Pseudomonas putida)

  • Aldehyde dehydrogenase (Saccharomyces cerevisiae) .

This system achieved a yield of 128 ± 1 mM (17.7 ± 0.1 g/L) of 4HBA from 150 mM L-tyrosine, demonstrating >85% conversion efficiency .

Chemical Synthesis of 3-Alkoxy Benzoic Acid Derivatives

Alkylation of 3-hydroxybenzoic acid with alkyl halides in the presence of potassium carbonate yields 3-alkoxy benzoic acids (e.g., butyl, pentyl, hexyl derivatives) . Subsequent esterification using dicyclohexylcarbodiimide (DCC) produces hybrid esters with antibacterial activity . For example:

  • (3-Methoxycarbonylphenyl) 3-pentoxybenzoate exhibited a 28 mm inhibition zone against Staphylococcus aureus .

Biological and Industrial Applications

Antibacterial Activity

3-Hydroxybenzoic acid derivatives demonstrate broad-spectrum antimicrobial effects. Hybrid esters synthesized via DCC-mediated coupling showed inhibitory activity against both Gram-positive and Gram-negative bacteria . The alkyl chain length correlates with efficacy, with pentoxy and hexoxy derivatives displaying superior performance .

Role in Preservatives and Polymers

4HBA and its esters are widely used as preservatives in food and pharmaceuticals due to their antifungal and antioxidant properties . Additionally, 4HBA serves as a precursor for liquid crystalline polymers and epoxy resins .

Physicochemical Data for Key Derivatives

Table 1: Comparative Properties of Selected Benzoic Acid Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)CAS NumberKey Applications
3-(4-Hydroxyphenoxy)benzoic acidC13H10O4\text{C}_{13}\text{H}_{10}\text{O}_4230.2235065-12-4Pharmaceutical intermediates
4-Hydroxybenzoic acidC7H6O3\text{C}_7\text{H}_6\text{O}_3138.1299-96-7Preservatives, polymers
4-(4-Hydroxybutyl)benzoic acid methyl esterC12H16O3\text{C}_{12}\text{H}_{16}\text{O}_3208.25123910-88-3Materials science

Challenges and Future Directions

Despite advancements in enzymatic synthesis, scaling production of hydroxybutyl-substituted benzoic acids remains challenging due to:

  • Substrate inhibition in multi-enzyme cascades .

  • Low solubility of aromatic intermediates in aqueous systems .

Future research should prioritize:

  • Directed evolution of rate-limiting enzymes (e.g., hydroxymandelate synthase).

  • Solvent engineering to enhance reaction yields.

  • Combinatorial chemistry approaches for novel derivative discovery .

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